

GR 128107: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest		
Compound Name:	GR 128107	
Cat. No.:	B10771745	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 128107, with the systematic IUPAC name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone, is a synthetic ligand targeting melatonin receptors. Initially characterized as a competitive antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at melatonin receptors, particularly the MT2 subtype. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **GR 128107**. Detailed methodologies for key experimental assays used to characterize its interaction with melatonin receptors are provided, along with a summary of its effects on intracellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery who are investigating the melatonin system.

Chemical Structure and Physicochemical Properties

GR 128107 is a synthetic organic molecule belonging to the indole class of compounds. Its chemical structure features a 5-methoxyindole moiety linked to an N-acetylpiperidine ring.



Property	Value	Reference
IUPAC Name	1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone	[1]
Chemical Formula	C16H20N2O2	[1]
Molecular Weight	272.35 g/mol	[1]
SMILES	CC(=O)N1CCC(C2=CNC3=C C=C(OC)C=C32)CC1	[1]
CAS Number	190328-44-0	[1]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	3	[2]

Pharmacological Properties and Mechanism of Action

GR 128107 is a ligand for the G protein-coupled melatonin receptors, MT1 and MT2. Its primary mechanism of action involves the modulation of melatonin receptor signaling. While initially identified as an antagonist, studies have shown it can exhibit partial agonism, particularly in systems with high receptor expression.

Melatonin Receptor Binding Affinity

GR 128107 displays high affinity for both human MT1 and MT2 melatonin receptors, with a notable preference for the MT2 subtype.

Receptor Subtype	pKi	Reference
Human MT1	6.9 - 7.0	[3]
Human MT2	9.1	[3]

Functional Activity

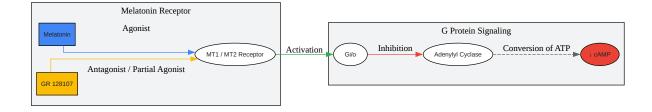


The functional activity of **GR 128107** has been characterized in various in vitro systems, revealing its dual antagonist and partial agonist properties.

| Assay | Parameter | Value | Reference | |---|---| | Xenopus laevis Melanophore Pigment Aggregation | pEC50 | 8.58 |[2] | | | Emax (relative to melatonin) | 0.83 |[2] | | Forskolin-Stimulated cAMP Accumulation (NIH-3T3 cells, hMT1) | IC50 | 7.19 | | | Forskolin-Stimulated cAMP Accumulation (NIH-3T3 cells, hMT2) | IC50 | 7.95 | |

Signaling Pathways

The interaction of **GR 128107** with MT1 and MT2 receptors influences intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.



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Figure 1. Simplified signaling pathway of melatonin receptors and the action of GR 128107.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the pharmacological profile of **GR 128107** are provided below.

Synthesis of GR 128107



A detailed, step-by-step synthesis protocol for 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone (**GR 128107**) is not readily available in the public domain. Researchers interested in obtaining this compound may need to refer to specialized chemical synthesis literature or consider custom synthesis services.

Melatonin Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **GR 128107** for melatonin receptors.

Materials:

- Cell membranes expressing human MT1 or MT2 receptors
- [125]-2-lodomelatonin (radioligand)
- GR 128107 (test compound)
- Melatonin (for non-specific binding determination)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation cocktail
- · Scintillation counter

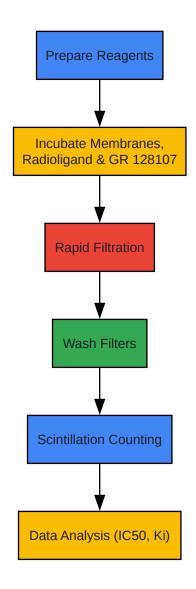
Procedure:

- Prepare serial dilutions of GR 128107 in binding buffer.
- In a 96-well plate, add in the following order:
 - Binding buffer
 - Cell membranes (typically 10-50 μg protein per well)



- GR 128107 at various concentrations or vehicle (for total binding) or a saturating concentration of melatonin (for non-specific binding).
- A fixed concentration of [125]-2-lodomelatonin (typically at a concentration close to its Kd).
- Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC50 value of GR 128107.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.





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Figure 2. Workflow for the melatonin receptor radioligand binding assay.

Xenopus laevis Melanophore Pigment Aggregation Assay

This assay is used to determine the functional activity (agonist or antagonist) of compounds at melatonin receptors expressed endogenously in Xenopus laevis melanophores.

Materials:

Cultured Xenopus laevis melanophores



- Melatonin
- GR 128107
- Culture medium (e.g., L-15 medium)
- Microscope with a camera and image analysis software

Procedure:

- Plate Xenopus laevis melanophores in a multi-well plate and allow them to attach and disperse their pigment granules.
- To determine agonist activity, add varying concentrations of **GR 128107** to the wells and incubate for a set period (e.g., 60 minutes).
- To determine antagonist activity, pre-incubate the cells with varying concentrations of GR
 128107 before adding a fixed, sub-maximal concentration of melatonin.
- Capture images of the melanophores before and after treatment.
- Quantify the degree of pigment aggregation using image analysis software by measuring the area occupied by the pigment granules or by assigning a melanophore index score.
- Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of **GR 128107** to inhibit forskolin-stimulated cAMP production in cells expressing melatonin receptors.

Materials:

- NIH-3T3 cells stably expressing human MT1 or MT2 receptors
- Forskolin
- GR 128107



- Cell culture medium
- cAMP assay kit (e.g., ELISA, HTRF, or other formats)

Procedure:

- Seed the transfected NIH-3T3 cells in a multi-well plate and grow to confluence.
- Pre-incubate the cells with varying concentrations of **GR 128107** for a short period.
- Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and increase cAMP levels) in the continued presence of GR 128107.
- Incubate for a defined time (e.g., 15-30 minutes).
- Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
- Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by GR 128107 and determine the IC50 value.

Conclusion

GR 128107 is a valuable pharmacological tool for studying the melatonin system. Its high affinity for melatonin receptors, particularly the MT2 subtype, and its complex pharmacological profile as both an antagonist and a partial agonist, make it a compound of significant interest. The detailed experimental protocols provided in this guide will aid researchers in further characterizing the properties of **GR 128107** and other melatonin receptor ligands, ultimately contributing to a deeper understanding of the physiological roles of melatonin and the development of novel therapeutics targeting this system.

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